Methyl 2,6-dimethylquinoline-4-carboxylate
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Overview
Description
Methyl 2,6-dimethylquinoline-4-carboxylate is a heterocyclic compound belonging to the quinoline family It is characterized by a quinoline core with methyl groups at the 2 and 6 positions and a carboxylate ester group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,6-dimethylquinoline-4-carboxylate typically involves the condensation of aniline derivatives with ketones followed by cyclization. One common method is the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with acetone under acidic conditions to form the quinoline ring. The resulting product is then esterified to introduce the carboxylate group.
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Zeolite catalysts are frequently used to facilitate the cyclization and condensation reactions. The use of continuous flow reactors can also improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-dimethylquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the 3 and 5 positions of the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitro-substituted quinoline derivatives.
Scientific Research Applications
Methyl 2,6-dimethylquinoline-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2,6-dimethylquinoline-4-carboxylate involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, affecting their function. The compound’s quinoline core allows it to intercalate into DNA, disrupting replication and transcription processes. Additionally, it can inhibit enzymes involved in cell signaling pathways, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2,6-Dimethylquinoline: Lacks the carboxylate ester group.
4-Carboxyquinoline: Lacks the methyl groups at the 2 and 6 positions.
Uniqueness
Methyl 2,6-dimethylquinoline-4-carboxylate is unique due to the presence of both methyl groups and the carboxylate ester group, which confer distinct chemical properties and reactivity. This combination enhances its potential as a versatile building block in synthetic chemistry and its biological activity in medicinal chemistry.
Properties
IUPAC Name |
methyl 2,6-dimethylquinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-8-4-5-12-10(6-8)11(13(15)16-3)7-9(2)14-12/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOORBRWEMYQFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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